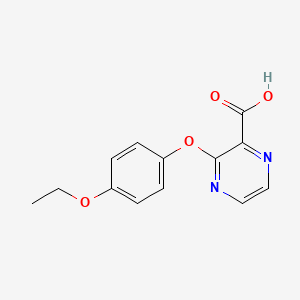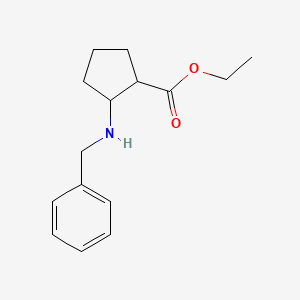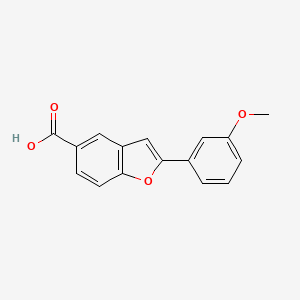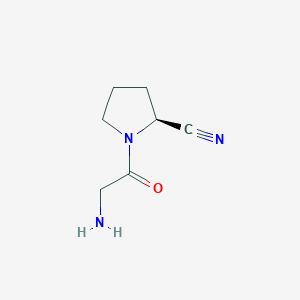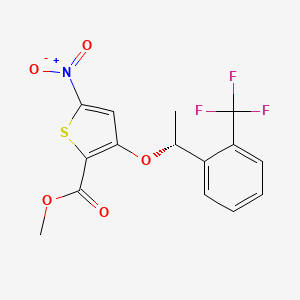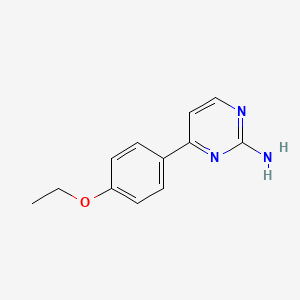
4-(4-Ethoxyphényl)pyrimidin-2-amine
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of 4-(4-Ethoxyphenyl)pyrimidin-2-amine and its derivatives often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process can vary depending on the desired substitutions on the amino group and the phenyl ring .Molecular Structure Analysis
The molecular structure of 4-(4-Ethoxyphenyl)pyrimidin-2-amine is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The pyrimidine ring is attached to an ethoxyphenyl group at the 4-position .Applications De Recherche Scientifique
Activité antitrypanosomiale
4-(4-Ethoxyphényl)pyrimidin-2-amine: a été étudiée pour son utilisation potentielle dans le traitement de la trypanosomiase humaine africaine (THA), également connue sous le nom de maladie du sommeil. Cette maladie est causée par le protozoaire Trypanosoma brucei et transmise par la mouche tsé-tsé. Les dérivés du composé ont montré des résultats prometteurs dans l'inhibition de la croissance de Trypanosoma brucei rhodesiense, offrant une alternative potentielle aux traitements actuels qui ont des effets secondaires importants .
Applications antipaludiques
Les dérivés du composé ont également été testés contre Plasmodium falciparum, l'organisme responsable du paludisme. Certains dérivés ont présenté une excellente activité antiplasmodiale, indiquant que This compound pourrait être un précurseur pour le développement de nouveaux médicaments antipaludiques avec des mécanismes d'action alternatifs pour lutter contre la résistance aux médicaments .
Évaluation de la cytotoxicité
En plus de son potentiel antiparasitaire, les propriétés cytotoxiques des dérivés de This compound ont été déterminées en utilisant des cellules L-6 (myoblastes squelettiques de rat). Ceci est crucial pour évaluer le profil de sécurité du composé pour une utilisation thérapeutique potentielle .
Sondage fluorescent pour la détection du pH
Des dérivés de This compound ont été utilisés pour développer des sondes fluorescentes à base de cellulose. Ces sondes présentent une réponse de fluorescence ratiométrique aux changements de pH, en particulier dans la plage d'acidité forte, ce qui les rend utiles pour détecter les fluctuations de pH dans les systèmes biologiques et chimiques .
Fabrication en vrac et synthèse personnalisée
Le composé est disponible pour la fabrication en vrac et la synthèse personnalisée, ce qui indique son importance dans diverses applications de recherche et industrielles. Il peut être procuré pour être utilisé dans la création d'impuretés en stock ou en souffrance, soulignant son rôle dans le développement de nouvelles entités chimiques .
Orientations Futures
The future directions for the research and development of 4-(4-Ethoxyphenyl)pyrimidin-2-amine and its derivatives could involve further exploration of their potential biological activities. For instance, some 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities, suggesting potential applications in the treatment of diseases such as sleeping sickness and malaria . Further studies could also explore the synthesis of new derivatives and their potential applications .
Mécanisme D'action
Target of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .
Biochemical Pathways
Inhibition of aurka, as seen with similar compounds, can affect cell cycle progression, particularly the transition from g2 to m phase . This could potentially lead to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause the accumulation of cells in the g2/m phase of the cell cycle and trigger caspase-mediated apoptotic cell death . This suggests that 4-(4-Ethoxyphenyl)pyrimidin-2-amine may have similar effects.
Analyse Biochimique
Biochemical Properties
4-(4-Ethoxyphenyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication and is significant for maintaining genome integrity . The compound exhibits high PLK4 inhibitory activity, which makes it a potential candidate for anticancer drug development .
Cellular Effects
4-(4-Ethoxyphenyl)pyrimidin-2-amine has demonstrated significant effects on various types of cells and cellular processes. It exhibits excellent antiproliferative activity against breast cancer cells, indicating its potential as an anticancer agent . The compound influences cell function by inhibiting the activity of PLK4, leading to the disruption of centriole duplication and cell cycle arrest . This inhibition ultimately results in the induction of apoptosis in cancer cells, highlighting its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of 4-(4-Ethoxyphenyl)pyrimidin-2-amine involves its binding interactions with biomolecules, particularly PLK4. The compound binds to the active site of PLK4, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the centriole duplication process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s stability and low risk of drug-drug interactions further enhance its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-(4-Ethoxyphenyl)pyrimidin-2-amine has shown stable effects over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties indicate that the compound remains active and effective over extended periods, making it suitable for long-term studies and potential therapeutic applications .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of 4-(4-Ethoxyphenyl)pyrimidin-2-amine vary with different dosages. At lower dosages, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher dosages, toxic effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-(4-Ethoxyphenyl)pyrimidin-2-amine is involved in various metabolic pathways, particularly those related to pyrimidine metabolism . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing any adverse effects .
Transport and Distribution
The transport and distribution of 4-(4-Ethoxyphenyl)pyrimidin-2-amine within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites effectively is essential for its therapeutic efficacy .
Subcellular Localization
4-(4-Ethoxyphenyl)pyrimidin-2-amine exhibits specific subcellular localization, which affects its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,2H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNORKVKJFLZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


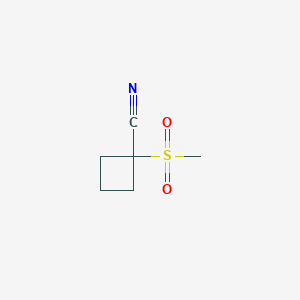

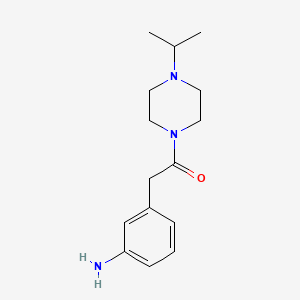
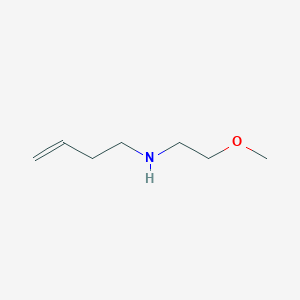
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)
amine](/img/structure/B1399611.png)
